1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride
Overview
Description
1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride is a chemical compound with the molecular formula C₁₃H₂₀N₂O·2HCl and a molecular weight of 293.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloride with 3-aminomethylpyrrolidin-3-ol in the presence of a suitable base, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or other biological molecules, leading to its biological effects.
Comparison with Similar Compounds
1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidin-3-ol derivatives: These compounds share a similar pyrrolidin-3-ol core structure but differ in their substituents.
Benzylamine derivatives: These compounds contain a benzyl group attached to an amine, similar to the structure of this compound.
Properties
IUPAC Name |
1-benzyl-3-(methylaminomethyl)pyrrolidin-3-ol;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-14-10-13(16)7-8-15(11-13)9-12-5-3-2-4-6-12;;/h2-6,14,16H,7-11H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBTUBATFNEHKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCN(C1)CC2=CC=CC=C2)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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